2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid
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Overview
Description
AM-6761 is a potent inhibitor of the interaction between the proteins MDM2 and p53. This interaction is crucial in the regulation of the cell cycle and apoptosis. By inhibiting this interaction, AM-6761 has shown significant antitumor activity, particularly in the SJSA-1 osteosarcoma xenograft model .
Preparation Methods
The synthesis of AM-6761 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, involving multiple steps of purification and characterization to ensure the desired purity and activity .
Chemical Reactions Analysis
AM-6761 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: AM-6761 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
AM-6761 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and its role in the cell cycle.
Biology: Helps in understanding the mechanisms of apoptosis and cell cycle regulation.
Medicine: Potential therapeutic agent for the treatment of cancers that involve the dysregulation of the MDM2-p53 interaction.
Industry: Used in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
AM-6761 exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This inhibition stabilizes the p53 protein, allowing it to accumulate and activate the transcription of target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the p53 signaling pathway and the downstream effectors that mediate cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
AM-6761 is unique in its high potency and selectivity for the MDM2-p53 interaction. Similar compounds include:
Nutlin-3: Another MDM2 inhibitor with similar mechanisms but different chemical structure.
RG7112: A small molecule inhibitor of the MDM2-p53 interaction with clinical applications.
MI-773: Known for its strong binding affinity to MDM2 and similar antitumor activity. AM-6761 stands out due to its specific structural features and the resulting high efficacy in preclinical models
Properties
CAS No. |
1584732-36-4 |
---|---|
Molecular Formula |
C33H37Cl2FN2O5S2 |
Molecular Weight |
695.68 |
IUPAC Name |
2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C33H37Cl2FN2O5S2/c1-32(2,3)45(42,43)18-27(19-8-9-19)38-30(21-10-11-25(35)26(36)13-21)24(20-6-5-7-22(34)12-20)15-33(4,31(38)41)16-28-37-17-23(44-28)14-29(39)40/h5-7,10-13,17,19,24,27,30H,8-9,14-16,18H2,1-4H3,(H,39,40)/t24-,27-,30-,33-/m0/s1 |
InChI Key |
HNLHOKSDTBAERS-CWIPYCOQSA-N |
SMILES |
CC1(CC(C(N(C1=O)C(CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC5=NC=C(S5)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-6761; AM 6761; AM6761; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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